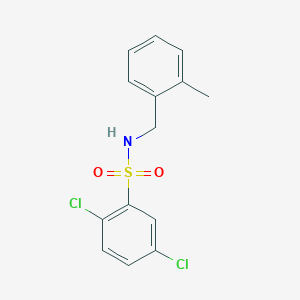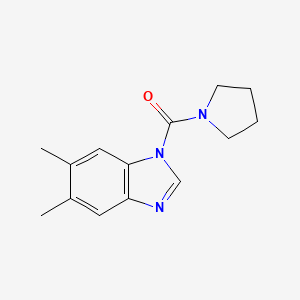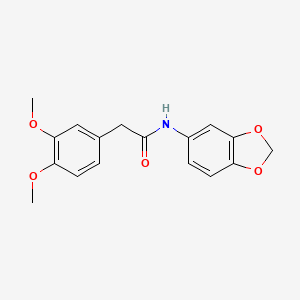
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide, also known as MBBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields. MBBS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 357.2 g/mol.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In biochemistry, this compound has been used as a tool to study the role of sulfonamides in enzyme inhibition. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleotides. This leads to the depletion of intracellular nucleotide pools, which in turn leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been reported to have antibacterial and antifungal activity. In addition, this compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides, leading to the depletion of intracellular nucleotide pools.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to handle and purify. Another advantage is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide. One direction is the development of new this compound derivatives with improved antitumor activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for cancer therapy. Furthermore, the potential applications of this compound in materials science and optoelectronics should be explored further.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(2-methylbenzyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by recrystallization. The chemical structure of this compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
2,5-dichloro-N-[(2-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-4-2-3-5-11(10)9-17-20(18,19)14-8-12(15)6-7-13(14)16/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHRPODQXGYUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)





![N-isopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5805263.png)

![N'-{[(4-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5805305.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)

![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)